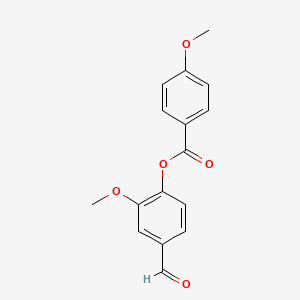

4-Formyl-2-methoxyphenyl 4-methoxybenzoate

Beschreibung

Contextual Significance of Formyl- and Methoxy-Functionalized Aromatic Esters

Aromatic esters functionalized with formyl (-CHO) and methoxy (B1213986) (-OCH₃) groups are pivotal in various fields of chemical science. The ester linkage itself is a key feature in drug design, often incorporated to create prodrugs that can be metabolically cleaved by esterase enzymes in the body. nih.gov This can improve a drug's bioavailability or restrict its action to a specific site. nih.gov

The formyl and methoxy substituents significantly influence the electronic properties and reactivity of the aromatic rings. nih.gov The methoxy group is an electron-donating group, which can affect the molecule's interaction with biological targets. The aldehyde (formyl) group is an electron-withdrawing group and a versatile chemical handle for further synthetic transformations. The presence of these groups on an aromatic ester scaffold creates molecules with potential applications in medicinal chemistry, materials science, and organic synthesis. For instance, vanillin (B372448) itself, which contains these functional groups, is known to exhibit antioxidant, antimutagenic, and anti-inflammatory properties. fip.org

Overview of Academic Research Trends for Vanillin-Derived Benzoate (B1203000) Esters

Vanillin serves as a popular and sustainable starting material for the synthesis of more complex molecules. fip.orgresearchgate.net A prominent trend in academic research involves the esterification of vanillin's phenolic hydroxyl group with various substituted benzoic acids to create a library of vanillin-derived benzoate esters. These studies primarily aim to discover novel compounds with enhanced or new biological activities.

Research has demonstrated that these esters are promising candidates for various therapeutic applications. For example, studies on compounds like 4-formyl-2-methoxyphenyl (B587787) benzoate have suggested potential as antithrombotic agents based on their binding energy. wisdomlib.org Furthermore, the synthesis of analogues such as 4-formyl-2-methoxyphenyl-4-chlorobenzoate has been pursued to develop new anti-inflammatory agents. fip.org These derivatives are often evaluated for a wide range of biological effects, including antioxidant, antimicrobial, and cytotoxic activities against cancer cell lines. researchgate.netnih.gov A common synthetic strategy for these esters involves microwave irradiation, which can lead to high yields and cleaner reactions. fip.org

Relevance of 4-Formyl-2-methoxyphenyl 4-methoxybenzoate (B1229959) as a Target Molecule in Chemical Synthesis and Theoretical Studies

While direct research on 4-Formyl-2-methoxyphenyl 4-methoxybenzoate is not extensively documented, its significance as a target for chemical synthesis and theoretical investigation is substantial. This relevance stems from the established biological activities of its close structural analogues. By systematically modifying the substituent on the benzoate ring, researchers can fine-tune the molecule's physicochemical and biological properties.

The 4-methoxy analogue represents a logical next step in the exploration of this chemical space. For example, computational docking studies on 4-formyl-2-methoxyphenyl-4-chlorobenzoate predicted its potential as an anti-inflammatory agent by binding to the cyclooxygenase-2 (COX-2) receptor. fip.org Similar theoretical studies on this compound could predict its binding affinity and potential efficacy for various biological targets. The synthesis of this target molecule would allow for empirical validation of these theoretical predictions and further expand the structure-activity relationship (SAR) knowledge for this class of vanillin derivatives.

The table below compares the structure of the target molecule with some of its researched analogues, highlighting the systematic modification of the benzoate moiety.

| Compound Name | R Group on Benzoate Ring | Investigated Potential |

| 4-Formyl-2-methoxyphenyl benzoate | -H | Antithrombotic wisdomlib.org |

| 4-Formyl-2-methoxyphenyl 4-chlorobenzoate | -Cl | Anti-inflammatory fip.org |

| 4-Formyl-2-methoxyphenyl 4-methylbenzoate | -CH₃ | Biochemical for research scbt.com |

| This compound | -OCH₃ | Hypothesized Target |

The synthesis and study of this compound would contribute valuable data to the ongoing research into vanillin-derived compounds for therapeutic applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-13-6-4-12(5-7-13)16(18)21-14-8-3-11(10-17)9-15(14)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHXKUNAGOJDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278463 | |

| Record name | 4-formyl-2-methoxyphenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5420-38-2 | |

| Record name | Benzoic acid, 4-methoxy-, 4-formyl-2-methoxyphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 7501 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005420382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5420-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-formyl-2-methoxyphenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Formyl 2 Methoxyphenyl 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of 4-Formyl-2-methoxyphenyl (B587787) 4-methoxybenzoate (B1229959) is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show complex splitting patterns for the protons on both benzene (B151609) rings.

The vanillyl moiety's three aromatic protons would likely appear as a doublet, a singlet-like signal, and a doublet of doublets. The aldehyde proton (-CHO) would be highly deshielded, appearing as a sharp singlet at a low field, typically between 9.8 and 10.0 ppm. The methoxy (B1213986) group protons on this ring would present as a singlet around 3.9 ppm.

For the 4-methoxybenzoate portion, the aromatic protons would exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substituted ring. The methoxy group protons on this second ring would also produce a singlet, slightly shifted from the other methoxy signal, likely around 3.8 to 3.9 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for 4-Formyl-2-methoxyphenyl 4-methoxybenzoate (Note: Data is predictive and based on analogous structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H (CHO) | 9.8 - 10.0 | Singlet (s) |

| Aromatic Hs (Vanillyl) | 7.3 - 7.6 | Multiplet (m) |

| Aromatic Hs (Benzoate) | 7.0 - 8.2 | AA'BB' Doublets (d) |

| Methoxy Hs (Vanillyl) | ~3.9 | Singlet (s) |

| Methoxy Hs (Benzoate) | ~3.8 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would show a signal for each unique carbon atom. The aldehyde carbon is the most deshielded, expected to appear around 191 ppm. The ester carbonyl carbon signal would be found further upfield, typically in the 164-166 ppm range.

The aromatic carbons would generate a series of signals between 110 and 155 ppm. The carbons bearing the methoxy and ester groups would be identifiable by their characteristic chemical shifts. The two methoxy carbons would produce distinct signals in the 55-56 ppm region.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (Note: Data is predictive and based on analogous structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | ~191 |

| Ester Carbonyl (C=O) | 164 - 166 |

| Aromatic C-O | 145 - 155 |

| Quaternary Aromatic C | 120 - 140 |

| Aromatic C-H | 110 - 135 |

| Methoxy Carbons (OCH₃) | 55 - 56 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

A strong, sharp peak corresponding to the C=O stretching of the aldehyde group would be expected around 1700 cm⁻¹. Another prominent, strong band for the ester C=O stretch would appear at a higher frequency, typically between 1720-1740 cm⁻¹. The presence of two aromatic rings would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H bending vibrations. The C-O stretching of the ester and ether linkages would result in strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: Data is predictive and based on analogous structures. Actual experimental values may vary.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | Medium |

| Aldehyde C=O Stretch | ~1700 | Strong |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ester, Ether) | 1000 - 1300 | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is expected to show absorption bands corresponding to π→π* transitions of the benzene rings and n→π* transitions associated with the carbonyl groups. The conjugation between the aldehyde, the benzene ring, and the ester group would influence the position and intensity of these bands. Typically, two main absorption maxima (λ_max) would be observed in the UV region, likely between 250 and 320 nm, reflecting the extended conjugated system of the molecule.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular mass of this compound (C₁₆H₁₄O₅). This precise mass measurement allows for the unambiguous confirmation of its elemental formula. The expected monoisotopic mass would be approximately 286.0841 g/mol . Analysis of the fragmentation pattern would likely show characteristic losses, such as the cleavage of the ester bond to yield ions corresponding to the 4-methoxybenzoyl cation (m/z 135) and the 4-formyl-2-methoxyphenoxy radical or related ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the context of characterizing this compound, GC-MS would provide crucial information on the compound's purity and its fragmentation pattern upon electron ionization, which is instrumental for structural elucidation.

For related compounds, such as derivatives of vanillin (B372448) and methoxybenzoic acid, general fragmentation patterns are known. For instance, analysis of vanillin derivatives often shows characteristic fragmentation related to the methoxy and formyl groups on the benzene ring. Similarly, methoxybenzoates typically exhibit cleavage at the ester bond and fragmentation of the aromatic rings.

Without direct experimental data from the GC-MS analysis of this compound, a detailed discussion of its specific mass spectrum and fragmentation behavior cannot be provided at this time. Further empirical research is required to establish the definitive GC-MS profile of this compound.

Computational Chemistry and Theoretical Investigations of 4 Formyl 2 Methoxyphenyl 4 Methoxybenzoate and Its Derivatives

Quantum Chemical Studies and Electronic Structure Analysis

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the optimized geometry. This method is also employed to calculate the vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies can be correlated with experimental spectroscopic data, such as that obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, to confirm the molecular structure.

For vanillin (B372448) derivatives, DFT calculations are typically performed using various functionals and basis sets to achieve a balance between accuracy and computational cost. The optimized geometry reveals key structural parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. The calculated vibrational spectra can aid in the assignment of experimental IR and Raman bands to specific functional groups and vibrational modes within the molecule. For instance, in a study of pyrazolone-based Schiff base derivatives of vanillin esters, DFT calculations at the B3LYP/6-311+G(d,p) level were used to explore the optimized geometrical structures. researchgate.net

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Vanillin Benzoate (B1203000) Analog

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (aldehyde) | ~1.22 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Angle | O-C-C (aldehyde) | ~124° |

| Bond Angle | C-O-C (ester) | ~117° |

| Dihedral Angle | Phenyl-O-C-Phenyl | Varies (indicating rotational freedom) |

Note: The data in this table is illustrative and based on typical values for similar molecular structures, as specific DFT data for 4-Formyl-2-methoxyphenyl (B587787) 4-methoxybenzoate (B1229959) is not publicly available.

Analysis of Frontier Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

In computational studies of vanillin derivatives, the HOMO and LUMO energy levels and their distribution across the molecule are calculated to predict sites of electrophilic and nucleophilic attack. This information is valuable for understanding reaction mechanisms and designing new molecules with desired electronic properties. For related pyrazolone-based Schiff base derivatives of vanillin esters, the HOMO-LUMO energy gaps were calculated to be in the range of 0.138 to 0.162 eV, suggesting that these structures can be efficiently polarized. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Vanillin Benzoate Analog

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -2.0 |

| HOMO-LUMO Gap | ~ 4.5 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures, as specific HOMO-LUMO data for 4-Formyl-2-methoxyphenyl 4-methoxybenzoate is not publicly available.

Computational Assessment of Thermodynamic Properties

Quantum chemical calculations can also be used to estimate various thermodynamic properties of a molecule at different temperatures. These properties include entropy, enthalpy, and Gibbs free energy. Such calculations are valuable for predicting the spontaneity of reactions and the stability of different conformations of the molecule. For vanillin, thermodynamic properties such as heat capacity, entropy, and enthalpy have been calculated at different temperatures to understand its behavior under various conditions.

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or enzyme (receptor). These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Receptor Interaction Studies with Biological Macromolecules (e.g., Cyclooxygenase enzymes, P2Y12 receptor)

Vanillin and its derivatives have been investigated for a variety of biological activities, and molecular docking studies have been instrumental in elucidating their potential mechanisms of action.

Cyclooxygenase (COX) Enzymes: Cyclooxygenase enzymes (COX-1 and COX-2) are key enzymes in the inflammatory pathway and are important targets for anti-inflammatory drugs. Molecular docking studies have been performed on vanillin analogs to predict their binding affinity and interaction with COX enzymes. In a chemoinformatics study, 17 vanillin analogs were designed and docked with the COX-1 enzyme. nih.govbohrium.com The results showed that 4-formyl-2-methoxyphenyl benzoate, a close analog of the target compound, exhibited the lowest binding energy of -7.70 kcal/mol, suggesting it has the potential to be an effective inhibitor. nih.govbohrium.com The docking analysis revealed that this compound forms hydrogen bond interactions with key amino acid residues in the active site of COX-1, such as TRP82, VAL116, and SER120.

Table 3: Molecular Docking Results of a Vanillin Analog with COX-1

| Ligand | Binding Energy (kcal/mol) | Interacting Residues |

| 4-formyl-2-methoxyphenyl benzoate | -7.70 | TRP82, VAL116, SER120 |

Source: Data extracted from a chemoinformatics study on vanillin analogs as COX-1 inhibitors. nih.gov

P2Y12 Receptor: The P2Y12 receptor is a crucial protein on the surface of platelets that plays a central role in thrombosis. nih.gov Antagonists of the P2Y12 receptor are important antiplatelet drugs used to prevent heart attacks and strokes. nih.gov While detailed published studies are scarce, there are indications from research databases that molecular docking studies have been conducted on a series of vanillin derivatives, including this compound, to evaluate their potential to bind to the P2Y12 receptor. rjptonline.org Such studies would aim to identify key interactions between the vanillin derivative and the amino acid residues in the binding pocket of the P2Y12 receptor, providing a rationale for their potential antithrombotic activity.

Prediction of Binding Affinities through Free Energy Calculations

Computational methods, particularly molecular docking and free energy calculations, are instrumental in predicting the binding affinity of a ligand to its biological target. These predictions are quantified by binding energy values, where a lower (more negative) value typically signifies a more stable and potent ligand-receptor complex.

In a chemoinformatics study targeting the Cyclooxygenase-1 (COX-1) enzyme, a known mediator of platelet aggregation, the binding affinity of 4-formyl-2-methoxyphenyl benzoate was evaluated. nih.gov This vanillin derivative demonstrated a strong binding energy of -7.70 Å. nih.govnih.govpublichealthinafrica.org This affinity is significantly more favorable than that of the common anti-thrombotic agent, aspirin, which exhibited a binding energy of -4.70 Å in the same study. nih.gov The compound's predicted affinity was found to be comparable to that of the native ligand within the COX-1 binding pocket, which had a binding energy of -7.99 Å. nih.gov

Similarly, a computational docking study was performed on a related derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, against the Cyclooxygenase-2 (COX-2) receptor. fip.org The results, presented as a MolDock score (MDS), are used to represent the binding energy. fip.org The study predicted that this chloro-derivative possesses greater potential anti-inflammatory activity than its parent compound, vanillin, due to a lower calculated free energy, indicating a more stable interaction with the COX-2 receptor. fip.org

Table 1: Comparative Binding Energies against COX-1

| Compound | Target Enzyme | Binding Energy (Å) | Reference |

|---|---|---|---|

| 4-Formyl-2-methoxyphenyl benzoate | COX-1 | -7.70 | nih.gov |

| Native Ligand | COX-1 | -7.99 | nih.gov |

| Aspirin | COX-1 | -4.70 | nih.gov |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, Pi-Stacking) at the Binding Site

The stability of a ligand within a protein's binding site is governed by a network of non-covalent intermolecular interactions. Computational visualization tools allow for the detailed examination of these interactions, providing crucial insights for rational drug design.

For 4-formyl-2-methoxyphenyl benzoate, the intensity of its binding to the COX-1 receptor is determined by a combination of hydrophobic interactions and the formation of hydrogen bonds with amino acid residues at the active site. nih.gov Visualization of the docked complex confirmed the presence of these key interactions, which underpin its stable conformation. researchgate.net

A more detailed analysis was conducted for the derivative 4-formyl-2-methoxyphenyl-4-chlorobenzoate in complex with the COX-2 receptor. fip.org The computational model revealed specific interactions with several amino acid residues, including Leu352, His90, Ser353, Met522, Trp387, and Leu384. fip.org The interaction with Ser353 was noted as being particularly significant. fip.org The analysis of such interactions is critical, as they dictate the ligand's orientation and binding affinity. Other computational studies on similar molecular structures emphasize the importance of C-H⋯O and π⋯π stacking interactions in stabilizing the crystal packing and molecular conformations, which can be analyzed through methods like Hirshfeld surface analysis. researchgate.net

Chemoinformatics Approaches in Molecular Design and Virtual Screening

Chemoinformatics integrates computational methods to analyze chemical and biological data, accelerating the process of drug discovery. This approach is particularly effective for virtual screening of compound libraries and designing novel molecules with desired therapeutic properties.

A prominent example is the in silico study that identified 4-formyl-2-methoxyphenyl benzoate as a potential COX-1 inhibitor. nih.govpublichealthinafrica.org This research employed a suite of chemoinformatics tools to predict the therapeutic potential of 17 different vanillin analogs. nih.gov The workflow involved:

Molecular Docking Analysis: Performed using AutoDock Tools to predict the binding conformation and affinity of the ligands to the COX-1 receptor (PDB ID: 1CQE). nih.govpublichealthinafrica.org

Visualization: Software such as Discovery Studio and UCSF Chimera was used to visualize and analyze the intermolecular interactions between the ligand and the protein's active site. nih.gov

ADMET Prediction: Web-based tools like SWISSADME and pKCSM were utilized to forecast the pharmacokinetic and toxicity profiles of the compounds. nih.govresearchgate.net

Through this systematic virtual screening process, 4-formyl-2-methoxyphenyl benzoate was identified as the most promising candidate among the tested analogs due to its superior binding energy. nih.govpublichealthinafrica.org This chemoinformatics-driven approach allows for the efficient prioritization of compounds for further synthesis and in vivo testing. nih.govpublichealthinafrica.org

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Theoretical chemistry provides powerful tools for predicting the material properties of novel compounds, including their nonlinear optical (NLO) behavior. Molecules with significant NLO properties are valuable in applications such as telecommunications, optical switching, and signal processing. researchgate.net

While direct theoretical evaluations of NLO properties for this compound are not extensively reported, studies on closely related derivatives provide significant insights. For instance, a theoretical and experimental study on a complex Schiff base derivative incorporating a phenyl-4-methoxybenzoate moiety investigated its NLO potential. researchgate.net The first-order hyperpolarizability (FOHP), a key factor in designing NLO materials, was calculated. researchgate.net The results were remarkable, showing that the synthesized Schiff base exhibited an NLO property that was 34 times greater than that of urea, a standard reference material for NLO applications. researchgate.net This suggests that the core structure could be a promising building block for developing new NLO materials. researchgate.net Theoretical studies on vanillin, a precursor molecule, have also shown that the presence of electron donor (like -OH or -OCH₃) and electron acceptor (-CHO) groups plays a critical role in determining the magnitude of second-order polarizabilities, which are fundamental to NLO effects. researchgate.net

Computational Prediction of Pharmacokinetic Parameters (e.g., Absorption, Distribution, Metabolism, Excretion)

In modern drug discovery, the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures. Chemoinformatics tools provide rapid, cost-effective predictions of these pharmacokinetic parameters.

In the computational study of vanillin analogs, including 4-formyl-2-methoxyphenyl benzoate, the ADMET profile was predicted using the pKCSM and SWISSADME servers. nih.govresearchgate.net The analysis yielded promising results for the entire series of derivatives. nih.govnih.gov Key predictions indicated that all the vanillin derivatives exhibit good intestinal absorption, suggesting they have the potential to be effective when administered orally. nih.govnih.govpublichealthinafrica.org Furthermore, the predicted toxicity profiles were favorable, indicating that the compounds were non-hepatotoxic. nih.govnih.govpublichealthinafrica.org These in silico ADME predictions are vital for assessing the drug-likeness of a compound and guiding its development as a potential therapeutic agent. researchgate.net

Table 2: Predicted ADMET Properties for Vanillin Derivatives

| Pharmacokinetic Parameter | Predicted Outcome | Computational Tool Used | Reference |

|---|---|---|---|

| Intestinal Absorption | Good | pKCSM / SWISSADME | nih.govnih.gov |

| Hepatotoxicity | Non-toxic | pKCSM / SWISSADME | nih.govnih.gov |

Applications and Advanced Materials Research Utilizing 4 Formyl 2 Methoxyphenyl 4 Methoxybenzoate As a Chemical Building Block

Strategic Applications in Advanced Organic Synthesis

The reactivity of 4-formyl-2-methoxyphenyl (B587787) 4-methoxybenzoate (B1229959) is primarily dictated by its formyl (aldehyde) group, which serves as a gateway for a multitude of chemical transformations. This makes the compound a strategic precursor for synthesizing a diverse range of organic molecules, from Schiff bases to complex heterocyclic systems.

Precursor for the Synthesis of Schiff Bases and Related Condensation Products

The aldehyde functional group in 4-formyl-2-methoxyphenyl 4-methoxybenzoate readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction is a cornerstone of synthetic chemistry, enabling the introduction of varied N-substituted moieties onto the vanillin-derived scaffold. The resulting Schiff bases are not merely synthetic intermediates but often exhibit their own unique chemical and biological properties. nih.govjmchemsci.com

The general synthesis involves the reaction of the aldehyde with an amine, often with acid catalysis and removal of water to drive the reaction to completion. researchgate.net These Schiff bases can be further utilized or can act as ligands for metal complexes, as demonstrated by related structures used to create nickel complexes with high electrochemical activity. google.com

Table 1: Synthesis of Schiff Bases from Aldehyde Precursors

| Aldehyde Component | Amine Reactant | Product Type | Key Feature |

|---|---|---|---|

| This compound | Primary Amines (R-NH₂) | Schiff Base (Imine) | Formation of an azomethine (-CH=N-) bond. nih.gov |

| 4-Nitro Benzaldehyde | 5-Chloro-2-aminobenzoic acid | Novel Schiff Base Ligand | Investigated for anticancer activities. nih.gov |

Role in the Formation of Novel Heterocyclic Systems (e.g., Triazole Derivatives, β-Lactams)

The structure of this compound is an ideal starting point for the synthesis of complex heterocyclic compounds, which are central to medicinal chemistry and materials science.

β-Lactams: The 2-azetidinone ring, or β-lactam, is a core component of many important antibiotics. nih.gov A primary route to this scaffold is the Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine (Schiff base). nih.govnih.gov By first converting this compound into a Schiff base, it becomes a key component for this reaction. Research has demonstrated the synthesis of highly functionalized β-lactams through the reaction of imines with a ketene generated in situ from a vanillin (B372448) derivative, highlighting the utility of this molecular framework. researchgate.net

Triazole Derivatives: The synthesis of 1,2,4-triazole (B32235) derivatives containing a methoxyphenyl substituent has been a subject of significant research due to their wide range of pharmacological activities. zsmu.edu.ua While direct conversion is a multi-step process, the aldehyde group of this compound can be chemically modified into functional groups (such as alkynes or azides) necessary for constructing the triazole ring, typically via cycloaddition reactions. The presence of the methoxyphenyl group is noted for influencing the reactivity and biological profile of the resulting heterocyclic system. zsmu.edu.ua

Derivatization into Esters and Amides for Functional Group Diversification

The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation unlocks a new set of synthetic possibilities, as the resulting carboxyl group can be readily converted into a wide array of other esters and amides through standard esterification and amidation protocols. This functional group diversification allows for the fine-tuning of the molecule's physical and chemical properties, such as solubility, stability, and biological activity, making it a versatile platform for creating libraries of related compounds.

Integration into Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Aromatic aldehydes are frequently used as key inputs for various MCRs. The aldehyde functionality of this compound makes it a suitable candidate for such reactions. For example, a one-pot MCR has been developed for synthesizing furan-2(5H)-one derivatives using indole, 4-methoxyphenylglyoxal, and Meldrum's acid, demonstrating the power of MCRs to rapidly build molecular complexity from simple, related building blocks. mdpi.com

Contributions to Catalysis and Functional Materials Science

Beyond its role in constructing discrete organic molecules, this compound and its derivatives have potential applications in the development of advanced materials and catalysts.

Development of Ligands for Transition Metal Catalysis (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Transition metal catalysis is an indispensable tool in modern chemistry, and the performance of a catalyst is heavily dependent on the ligands that coordinate to the metal center. chiba-u.jp Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental for forming carbon-carbon bonds. researchgate.net

The structure of this compound can be modified to create sophisticated ligands. The oxygen atoms and aromatic rings can serve as coordination sites. More complex ligands can be synthesized by converting the aldehyde group into other functionalities (e.g., oximes, phosphines) or by forming Schiff base derivatives. google.com These tailored ligands can then be complexed with transition metals like palladium. chiba-u.jp The electronic and steric properties of the ligand play a crucial role in the efficiency and selectivity of catalytic processes, such as the palladium-catalyzed cross-coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents to yield valuable 2-alkenylbenzo[b]furan derivatives. nih.gov The development of novel ligands is critical for advancing the capabilities of transition metal catalysis, enabling new types of reactions and improving the efficiency of industrial processes. chiba-u.jpresearchgate.net

Table 2: Potential Roles in Catalysis and Materials Science

| Application Area | Role of this compound Derivative | Example Reaction Type |

|---|---|---|

| Transition Metal Catalysis | Precursor to Schiff base ligands for metal coordination. | Palladium-catalyzed cross-coupling. researchgate.netnih.gov |

| Functional Materials | Building block for porous organic polymers via Schiff base condensation. | CO₂ capture and adsorption processes. researchgate.net |

| Electrochemistry | Component of electrochemically active metal complexes. | Electron mediator in chemically modified electrodes. google.com |

Precursor for the Synthesis of Polymeric Materials (e.g., Polyazomethines, Epoxy Resins)

The unique chemical structure of this compound, specifically the presence of the aldehyde group on the vanillin-derived moiety, makes it a valuable precursor for polymerization reactions. This is particularly evident in the synthesis of polyazomethines and in the context of bio-based epoxy resins.

Polyazomethines: Polyazomethines, also known as polyimines or polyschiff bases, are polymers characterized by the azomethine (-C=N-) linkage in their backbone. The synthesis of these polymers often involves a polycondensation reaction between a dialdehyde (B1249045) and a diamine. The formyl group of this compound can readily participate in such reactions.

Research has focused on using divanillin, a dimer of vanillin, as a bio-based dialdehyde for creating π-conjugated polyazomethines. These polymerizations can be performed under environmentally friendly conditions, such as using microwave irradiation without a metal catalyst, with water being the only byproduct. The resulting polymers exhibit good thermal resistance and are stable in air. By reacting divanillin with various diamines like p-phenylenediamine (B122844) or 2,7-diaminocarbazole, researchers have synthesized polyazomethines with specific electronic properties. These materials show broad fluorescence spectra and have electronic gaps ranging from 2.66 to 2.85 eV, indicating their potential in organic electronics.

| Polymer Name | Co-monomer | Molar Mass (Mn, kg·mol⁻¹) | Electronic Gap (eV) |

| P1 | Benzene-1,4-diamine | ~10 | 2.85 |

| P2 | 2,7-diaminocarbazole | ~10 | 2.66 |

Table 1: Properties of Polyazomethines synthesized from Divanillin and different co-monomers.

Epoxy Resins: While this compound itself has its phenolic hydroxyl group esterified, its parent molecule, vanillin, and its dimer, divanillin, are significant precursors for bio-based epoxy resins. Epoxy resins are thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. Traditionally, they are synthesized from petroleum-based precursors like bisphenol A (BPA).

Divanillin can be used as a bio-based replacement for BPA. The process involves the epoxidation of divanillin's hydroxyl groups using epichlorohydrin (B41342) to form epoxidized-divanillin (EDV). This EDV can then be cured with various hardeners, including bio-based diamines, to create a cross-linked epoxy network. Research demonstrates that these divanillin-based epoxy resins exhibit thermostability and mechanical properties, such as storage moduli (1.7–2.3 GPa), that are comparable to commercial BPA-based resins.

Incorporation into Advanced Functional Organic Materials (e.g., Nonlinear Optical Materials)

The aldehyde functionality of this compound is a key feature for its incorporation into advanced functional materials, such as those with nonlinear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics, including frequency conversion and optical switching.

A common strategy for creating NLO-active molecules is the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone (B1666503). The aldehyde group of this compound can react with a substituted acetophenone under basic conditions to yield a chalcone (B49325) derivative.

The resulting molecular structure typically possesses a D-π-A (donor-pi-acceptor) framework, which is essential for second-order NLO activity. In this framework:

D (Donor): The methoxy (B1213986) groups on the aromatic rings act as electron-donating groups.

π (Pi-bridge): The conjugated α,β-unsaturated system of the chalcone backbone facilitates electron delocalization.

A (Acceptor): The carbonyl group of the chalcone acts as an electron-accepting group.

This intramolecular charge transfer from the donor to the acceptor through the π-bridge gives rise to a large molecular hyperpolarizability (β), a key parameter for NLO performance. The synthesis of chalcones can be optimized using methods like sonochemistry, which has been shown to significantly reduce reaction times from hours to minutes compared to conventional methods.

Role in the Development of Semiconducting Polymer Components

The aromatic structure derived from vanillin makes this compound and related compounds valuable building blocks for organic semiconducting materials. frontiersin.org Semi-conducting π-conjugated polymers are fundamental to the development of low-cost and flexible optoelectronic devices like Organic Light Emitting Diodes (OLEDs), Organic Field Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). nih.gov

The use of bio-sourced monomers like vanillin derivatives is a key step toward creating more sustainable electronic materials. frontiersin.org Polyazomethines synthesized from divanillin, as mentioned earlier, are a prime example of vanillin-based semiconducting polymers. nih.gov The conjugated backbone formed by the alternating aromatic rings and azomethine linkages allows for the delocalization of π-electrons, which is a prerequisite for charge transport. nih.gov

Researchers have demonstrated that these bio-based conjugated polyazomethines can be synthesized through environmentally friendly, metal-free polycondensation reactions. nih.gov The resulting polymers possess electronic gaps suitable for semiconductor applications, and their properties can be tuned by selecting different diamine co-monomers. nih.gov This work opens a pathway for using vanillin-derived building blocks to create new, sustainable aromatic materials for the field of organic electronics. frontiersin.org

Applications in Supramolecular Chemistry and Host Material Design

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. wikipedia.org The principles of molecular recognition, where a "host" molecule selectively binds a "guest" molecule, are central to this field. wikipedia.org Vanillin, the parent compound of this compound, has been shown to act as a guest molecule in host-guest complexes.

Host-Guest Inclusion Complexes: Studies have reported the formation of solid inclusion complexes between vanillin and cyclodextrins (CDs), which are macrocyclic host molecules made of glucose units. nih.gov Vanillin (the guest) can be encapsulated within the hydrophobic cavity of α-CD, β-CD, and γ-CD (the hosts). nih.gov This encapsulation is confirmed through various analytical techniques, which show that the vanillin molecule is truly complexed within the CD cavity. nih.gov

This complexation leads to significant changes in the material's properties. For instance, the thermal stability of vanillin is greatly enhanced; its degradation temperature range shifts from 80-200 °C for pure vanillin to 150-300 °C when complexed with CDs. nih.gov This demonstrates how supramolecular assembly can be used to protect guest molecules and modify their physical characteristics. nih.gov

| Host Molecule | Guest Molecule | Stoichiometry (Guest:Host) | Key Finding |

| α-Cyclodextrin | Vanillin | 0.625:1 | Incomplete complexation observed. nih.gov |

| β-Cyclodextrin | Vanillin | 1:1 | Complete inclusion complex successfully achieved. nih.gov |

| γ-Cyclodextrin | Vanillin | 1:1 | Strongest interaction and sustained release at high temperatures. nih.gov |

Table 2: Characteristics of Vanillin-Cyclodextrin Host-Guest Complexes.

Crystal Engineering: The reactive aldehyde group of vanillin and its derivatives can be used to synthesize Schiff bases through condensation with primary amines. researchgate.net These Schiff bases are versatile ligands that can coordinate with metal ions to form well-defined organometallic compounds. nih.govnih.gov This approach is a cornerstone of crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. The specific geometry and coordination preferences of the vanillin-derived Schiff base ligands and the metal centers allow for the construction of complex and functional supramolecular architectures. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-Formyl-2-methoxyphenyl 4-methoxybenzoate, and how is reaction completion assessed?

- Methodology :

- Esterification : Use acid-catalyzed esterification (e.g., sulfuric acid) under reflux with continuous water removal to drive the reaction forward.

- Monitoring : Thin-layer chromatography (TLC) with chloroform:ethyl acetate (2:1) as the eluent. Reaction completion is confirmed by the disappearance of the starting material spot (Rf value comparison) .

- Purity Testing : Validate purity using multiple TLC eluent systems (e.g., hexane:ethyl acetate 4:1, hexane:ethanol 4:1) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- Methodology :

- FT-IR/Raman : Identify ester carbonyl (C=O) stretches (~1740 cm⁻¹), methoxy (-OCH₃) vibrations (~1250–1050 cm⁻¹), and formyl (C=O) groups (~1680 cm⁻¹). Compare experimental data with computational vibrational assignments .

- NMR : Analyze ¹H-NMR for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and formyl protons (δ ~9.8 ppm). ¹³C-NMR should confirm carbonyl carbons (ester: ~165 ppm; formyl: ~190 ppm) .

Q. What are the best practices for ensuring high purity during synthesis?

- Methodology :

- Recrystallization : Use ethanol or chloroform for recrystallization to remove impurities .

- Multi-System TLC : Test purity across three eluent systems to confirm a single spot .

- Melting Point Consistency : Compare observed melting points with literature values to detect impurities .

Advanced Research Questions

Q. How can computational methods like DFT predict vibrational spectra and electronic properties?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Compare calculated IR/Raman spectra with experimental data to validate vibrational modes .

- Electronic Properties : Compute HOMO-LUMO gaps and electrostatic potential maps to predict reactivity and interaction sites .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?

- Methodology :

- Hybrid Analysis : Combine experimental FT-IR and Raman data with DFT calculations to refine force constants and scaling factors for vibrational assignments .

- Solvent Effects : Simulate solvent interactions (e.g., polarizable continuum models) to improve agreement between computed and observed NMR shifts .

Q. How can X-ray crystallography determine the crystal structure of derivatives?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation using ethanol or DMF as solvents. Example: 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate crystallizes in a monoclinic system (space group P2₁/c) .

- Refinement : Apply riding models for hydrogen atoms and anisotropic displacement parameters for heavy atoms using SHELXL .

Q. What in vitro assays evaluate the compound’s enzyme inhibitory potential?

- Methodology :

- Enzyme Kinetics : Use fluorometric or colorimetric assays (e.g., COX-2 inhibition) to measure IC₅₀ values. Pre-incubate the compound with the enzyme and monitor substrate conversion .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites (e.g., COX-2) and validate with kinetic data .

Q. How can reaction conditions be optimized for synthesizing complex derivatives?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or enzymes (lipases) for regioselective esterification .

- Stepwise Functionalization : Introduce substituents via electrophilic aromatic substitution (e.g., bromination) before esterification to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.